molecular formula C24H24N2O6S B6121208 ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No. B6121208
M. Wt: 468.5 g/mol
InChI Key: SQQVFDREGDJTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as MS-275, is a synthetic small molecule inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential applications in cancer treatment and other diseases.

Mechanism of Action

Ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate inhibits HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. By inhibiting HDACs, ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate increases histone acetylation, leading to the activation of genes that are involved in cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects:
ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In addition, ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been shown to sensitize cancer cells to radiation therapy, leading to increased cancer cell death. ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is that it is a small molecule inhibitor, which makes it easier to use in lab experiments compared to other inhibitors such as antibodies. However, one limitation of ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is that it has low selectivity for specific HDAC isoforms, which can lead to off-target effects.

Future Directions

There are several future directions for the research of ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate. One direction is to develop more selective HDAC inhibitors that target specific HDAC isoforms. Another direction is to study the combination of ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate with other cancer therapies, such as chemotherapy and immunotherapy. Finally, ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate could be studied for its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.

Synthesis Methods

The synthesis of ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves the reaction of 2-aminobenzoic acid with N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycine ethyl ester in the presence of a coupling agent and a base. The resulting product is then purified through recrystallization.

Scientific Research Applications

Ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to radiation therapy. In addition, ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been studied for its potential applications in other diseases, such as HIV and inflammatory disorders.

properties

IUPAC Name

ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S/c1-3-32-24(28)21-11-7-8-12-22(21)25-23(27)17-26(18-13-15-19(31-2)16-14-18)33(29,30)20-9-5-4-6-10-20/h4-16H,3,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQVFDREGDJTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]benzoate

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